molecular formula C15H12F3N3O2S B2674960 4-METHYL-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE CAS No. 1421456-82-7

4-METHYL-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE

Cat. No.: B2674960
CAS No.: 1421456-82-7
M. Wt: 355.34
InChI Key: KXDAESCMIMKQFS-UHFFFAOYSA-N
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Description

4-METHYL-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 3. The carboxamide nitrogen is further functionalized with a 4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl chain. This structure combines a sulfur-containing heterocycle with a trifluoromethyl-substituted aromatic system and an alkyne linker, which may enhance metabolic stability, lipophilicity, and binding interactions in biological systems .

Properties

IUPAC Name

4-methyl-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O2S/c1-10-13(24-21-20-10)14(22)19-7-2-3-8-23-12-6-4-5-11(9-12)15(16,17)18/h4-6,9H,7-8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDAESCMIMKQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

4-METHYL-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-METHYL-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

1,2,3-Thiadiazole Derivatives ()
  • Structural Features: The target compound shares the 1,2,3-thiadiazole core with derivatives like 4-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE . However, the latter lacks the alkyne-linked phenoxy group, instead having a direct aryl substitution.
1,2,4-Triazoles ()
  • Structural Features : Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones feature a triazole core with sulfonyl and fluorophenyl groups.
  • Implications : The 1,2,4-triazole ring offers tautomerism (thione-thiol equilibrium), which is absent in the 1,2,3-thiadiazole system. This could affect electronic properties and binding modes in biological targets.
Oxadiazoles ()
  • Structural Features: A patent describes a 1,2,4-oxadiazole derivative with a morpholinoethyl-imidazolidinedione substituent .

Substituent Analysis

Compound Class Key Substituents Functional Impact
Target Compound 4-Methyl, trifluoromethylphenoxy-butynyl chain Enhanced lipophilicity (CF₃), alkyne-mediated conjugation or reactivity
Nilotinib () Pyrimidinyl amino, trifluoromethylphenyl Antineoplastic activity via kinase inhibition; CF₃ improves metabolic stability
Triazoles () Sulfonylphenyl, difluorophenyl Sulfonyl groups enhance electron-withdrawing effects; fluorine increases stability
Oxadiazoles () Isobutylsulfonylphenoxy, morpholinoethyl Sulfonyl and morpholino groups improve solubility and target affinity

Spectral and Physicochemical Properties

  • IR Spectroscopy :
    • The target compound’s amide C=O stretch is expected near 1660–1680 cm⁻¹, similar to hydrazinecarbothioamides in .
    • Unlike triazole-thiones in (~1247–1255 cm⁻¹ for C=S), the target lacks a thione group, simplifying its IR profile .
  • NMR :
    • The alkyne proton in the butynyl chain would resonate near δ 2.5–3.5 (¹H-NMR), while the trifluoromethyl group’s ¹³C signal would appear at ~120 ppm (quartet, $J_{C-F}$ ≈ 270 Hz) .

Biological Activity

4-Methyl-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available literature, including its mechanism of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and can improve binding affinity to biological targets.

The biological activity of this compound appears to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression.
  • Antiproliferative Effects : The compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential use in oncology.

Biological Activity Overview

The following table summarizes the biological activities reported for compounds structurally similar to 4-Methyl-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}-1,2,3-thiadiazole-5-carboxamide:

Activity Target IC50 (µM) Reference
CytotoxicityHCT-116 colorectal cancer cells1.184 - 9.379
VEGFR-2 InhibitionTyrosine Kinase51 nM
c-Met InhibitionTyrosine Kinase48 nM
Antimicrobial ActivityVarious pathogensVaries

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives similar to the target compound showed significant cytotoxicity against colorectal cancer cell lines (HCT-116), with IC50 values ranging from 1.184 µM to 9.379 µM. These compounds were also tested for their ability to inhibit VEGFR-2 and c-Met tyrosine kinases, which are critical in tumor growth and metastasis .
  • Enzymatic Inhibition : Another study highlighted that compounds with a thiadiazole moiety exhibited potent inhibition against various enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .

Research Findings

Research indicates that the incorporation of trifluoromethyl groups enhances the pharmacological profile of compounds by improving their metabolic stability and bioavailability. Additionally, structural modifications such as varying the substituents on the thiadiazole ring can lead to significant changes in biological activity.

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